molecular formula C42H52N2O15 B1205183 Aclacinomycin X

Aclacinomycin X

Cat. No. B1205183
M. Wt: 824.9 g/mol
InChI Key: OHMUKIWRHXAZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aclacinomycin X is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Antibiotic and Anticancer Properties

Aclacinomycin X is identified as a novel anthracycline antibiotic, derived from Streptomyces galilaeus. It exhibits in vitro cytotoxicity against several human tumor cell lines, highlighting its potential in cancer therapy (Kim, Kim, Yoo, & Lee, 1996).

Topoisomerase Inhibition

Aclacinomycin A, a closely related compound, stabilizes topoisomerase I covalent complexes. This indicates that aclacinomycin represents a novel class of combined topoisomerase I/II inhibitor, important in the context of cancer treatment (Nitiss, Pourquier, & Pommier, 1997).

Antiinvasive Potential

The antiinvasive properties of aclacinomycin (Aclarubicin) have been assessed, showing its ability to inhibit cell migration and invasion in tumor cells. This offers a novel application for aclacinomycin in potentially reducing tumor metastasis (Addadi-Rebbah et al., 2004).

Immunomodulatory Effects

Studies have shown that aclacinomycin can enhance the functional capacity of antigen-presenting cells, like macrophages, in mice. This suggests potential applications in immunotherapy (Bravo‐Cuellar et al., 1997).

NK-Cell Activity Enhancement

Aclacinomycin has been found to either enhance or inhibit NK-cell activity in the immune system, depending on the dose. This dual effect offers insights into its possible use in modulating immune responses in cancer therapy (Andrade Mena, Orbach-Arbouys, & Mathé, 1986).

Synthesis for Structural Analogs

The successful synthesis of aklavinone, a component of aclacinomycin A, by various research groups has paved the way for creating and testing structural analogs of aclacinomycin, which might have clinical applications (Fox, 1981).

properties

Molecular Formula

C42H52N2O15

Molecular Weight

824.9 g/mol

IUPAC Name

methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H52N2O15/c1-8-42(52)16-28(32-21(34(42)40(51)53-7)12-22-33(37(32)50)36(49)31-20(35(22)48)10-9-11-25(31)45)57-29-14-24(44(5)6)38(18(3)54-29)58-30-15-27(47)39(19(4)55-30)59-41-23(43)13-26(46)17(2)56-41/h9-13,17-19,24,27-30,34,38-39,41,45,47,50,52H,8,14-16,43H2,1-7H3

InChI Key

OHMUKIWRHXAZQS-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O

synonyms

aclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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